Based on its name and structure, 1-{[1-(3-phenoxybenzyl)-3-piperidinyl]carbonyl}azepane belongs to the class of organic compounds known as substituted piperidines. These compounds are characterized by a piperidine ring substituted with various functional groups. They are frequently encountered in medicinal chemistry due to their diverse pharmacological properties. []
Azepan-1-yl[1-(3-phenoxybenzyl)piperidin-3-yl]methanone is a chemical compound that belongs to a class of nitrogen-containing heterocycles. This compound exhibits potential pharmacological properties, making it a subject of interest in medicinal chemistry. It is characterized by a complex molecular structure that includes azepane and piperidine rings, which are known for their biological activity.
The compound can be synthesized through various organic chemistry methods, typically involving multi-step reactions that incorporate different functional groups. It is primarily sourced from laboratory synthesis, with potential applications in drug development and research.
Azepan-1-yl[1-(3-phenoxybenzyl)piperidin-3-yl]methanone can be classified as:
The synthesis of Azepan-1-yl[1-(3-phenoxybenzyl)piperidin-3-yl]methanone typically involves several key steps:
The synthetic route may involve the use of solvents such as dimethylformamide or tetrahydrofuran, along with reagents like alkyl halides and amines. Optimization of reaction conditions is crucial for maximizing yield and purity.
The molecular structure of Azepan-1-yl[1-(3-phenoxybenzyl)piperidin-3-yl]methanone can be represented by its molecular formula and its IUPAC name. The compound features a unique arrangement of rings and functional groups that contribute to its chemical properties.
Property | Data |
---|---|
Molecular Formula | C20H30N6O |
Molecular Weight | 370.5 g/mol |
IUPAC Name | Azepan-1-yl[1-(3-phenoxybenzyl)piperidin-3-yl]methanone |
InChI | InChI=1S/C20H30N6O/c1-15(2)... |
InChI Key | PJWUNRJEQKKZTQ-UHFFFAOYSA-N |
Canonical SMILES | CC(C)C1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)N4CCCCCC4 |
The structural data indicates multiple nitrogen atoms within the rings, which are essential for the compound's biological activity.
Azepan-1-yl[1-(3-phenoxybenzyl)piperidin-3-yl]methanone can participate in various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for Azepan-1-yl[1-(3-phenoxybenzyl)piperidin-3-yl]methanone involves its interaction with specific receptors or enzymes within biological systems. The binding affinity to these targets can modulate their activity, leading to downstream effects such as altered signaling pathways or physiological responses.
Azepan-1-yl[1-(3-phenoxybenzyl)piperidin-3-yl]methanone exhibits properties typical of organic compounds:
Key chemical properties include:
Relevant data from studies may indicate stability under various conditions, but specific experimental results are needed for comprehensive analysis.
Azepan-1-yl[1-(3-phenoxybenzyl)piperidin-3-yl]methanone has potential applications in scientific research, particularly in pharmacology and medicinal chemistry. Its structural characteristics suggest possible uses in developing new therapeutic agents targeting neurological disorders or other medical conditions due to its interaction with relevant biological pathways.
CAS No.: 14392-02-0
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 145563-68-4
CAS No.: 35589-37-8
CAS No.: 3459-94-7